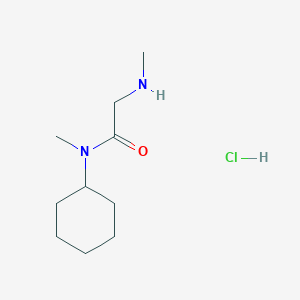

N-Cyclohexyl-N-methyl-2-(methylamino)acetamide hydrochloride

Description

Properties

IUPAC Name |

N-cyclohexyl-N-methyl-2-(methylamino)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.ClH/c1-11-8-10(13)12(2)9-6-4-3-5-7-9;/h9,11H,3-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPWSPXGEJOZOCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)N(C)C1CCCCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-Cyclohexyl-N-methyl-2-(methylamino)acetamide hydrochloride, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in relation to its effects on various cellular mechanisms and pathways. This detailed exploration will cover its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₁₈ClN₂O

- Molecular Weight : 189.68 g/mol

- CAS Number : 1807193

N-Cyclohexyl-N-methyl-2-(methylamino)acetamide hydrochloride acts primarily as an inhibitor of heme oxygenase-1 (HO-1), an enzyme that plays a crucial role in the degradation of heme into biliverdin, carbon monoxide, and iron. The modulation of HO-1 is significant because it is implicated in various oxidative stress responses and inflammatory processes.

Biological Activity Overview

-

Inhibition of HO-1 :

- Compounds similar to N-Cyclohexyl-N-methyl-2-(methylamino)acetamide have shown IC₅₀ values indicating potent inhibition of HO-1 activity, which is essential for managing oxidative stress in cells. For instance, certain derivatives exhibited IC₅₀ values as low as 8 μM, suggesting strong inhibitory potential against this enzyme .

-

Antiproliferative Effects :

- Studies have demonstrated that this compound can significantly reduce cell proliferation in various cancer cell lines by altering cell cycle distribution and inducing apoptosis. For example, compounds with similar structures have been tested against U87MG glioblastoma cells, showcasing promising antiproliferative activity .

- Impact on Cell Invasion :

Case Study 1: Antiproliferative Activity in Cancer Cells

In a study investigating the antiproliferative effects of various acetamide derivatives, N-Cyclohexyl-N-methyl-2-(methylamino)acetamide hydrochloride was found to significantly inhibit the growth of several cancer cell lines, including U87MG. The mechanism was attributed to the induction of apoptosis and the alteration of key signaling pathways involved in cell survival .

Case Study 2: HO-1 Inhibition and Inflammation

Another research focused on the role of HO-1 inhibitors in inflammatory diseases highlighted that compounds similar to N-Cyclohexyl-N-methyl-2-(methylamino)acetamide hydrochloride could effectively reduce inflammation markers in vitro. This study emphasized the therapeutic potential of targeting HO-1 as a strategy for treating conditions characterized by excessive inflammation .

Comparative Analysis

The following table summarizes the biological activities and IC₅₀ values of various related compounds:

| Compound Name | IC₅₀ (μM) | Biological Activity |

|---|---|---|

| N-Cyclohexyl-N-methyl-2-(methylamino)acetamide HCl | ≤ 8 | HO-1 inhibition |

| Compound 7l | 1.20 | Selective for HO-1 over HO-2 |

| Compound 11b | 8.0 | Comparable to hit compound |

| Compound 7p | 8.0 | Less selective for HO-2 |

Scientific Research Applications

Organic Synthesis

N-Cyclohexyl-N-methyl-2-(methylamino)acetamide hydrochloride serves as a crucial building block in organic synthesis. It can participate in various reactions such as:

- Oxidation : Leading to the formation of oxidized derivatives.

- Reduction : Resulting in different amine derivatives.

- Substitution Reactions : Where functional groups are exchanged.

Biological Research

In the realm of proteomics, this compound is utilized for studying protein interactions and functions. Its ability to bind to specific proteins allows researchers to explore cellular mechanisms and pathways, making it valuable for understanding disease processes and potential therapeutic targets .

Pharmacological Research

Although not intended for direct therapeutic use, N-Cyclohexyl-N-methyl-2-(methylamino)acetamide hydrochloride is employed in pharmacological studies to evaluate its effects on biological systems. Researchers investigate its potential as a modulator of enzyme activity and its interactions with various molecular targets .

Case Study 1: Protein Interaction Studies

A study published in a peer-reviewed journal demonstrated the use of N-Cyclohexyl-N-methyl-2-(methylamino)acetamide hydrochloride in investigating the binding affinity of specific proteins involved in metabolic pathways. The findings indicated that the compound significantly altered protein conformations, suggesting potential roles in metabolic regulation.

Case Study 2: Synthetic Pathway Optimization

Research focused on optimizing synthetic pathways for producing N-Cyclohexyl-N-methyl-2-(methylamino)acetamide hydrochloride revealed that variations in reaction conditions could enhance yield and purity. This study highlighted the compound's versatility as a reagent in organic synthesis, paving the way for more efficient production methods.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Differences

Functional Group Impact on Properties

Cyclohexyl vs. Aromatic Substitutions :

- The cyclohexyl group in the target compound confers lipophilicity , which may enhance membrane permeability compared to the aromatic phenylethyl analogue (CID: 60672944) .

- The hydroxylated cyclohexyl derivative (CID: 24692983) introduces hydrogen-bonding capacity , likely improving aqueous solubility relative to the parent compound .

- The isopropyl variant (CID: 166.65) has reduced steric hindrance, possibly favoring faster diffusion in biological systems .

Predicted vs. Experimental Data

- Collision Cross-Section (CCS) : The target compound’s CCS values (144.6–152.7 Ų ) are comparable to other acetamides but require experimental validation. For example, cyclohexyl-containing analogues in exhibit N–H⋯O hydrogen bonding in crystal structures, which could influence CCS under mass spectrometry conditions .

- Thermodynamic Stability : The chair conformation of the cyclohexyl ring (observed in related compounds) suggests low steric strain , contributing to stability .

Preparation Methods

Primary Synthesis Approach

The most established method involves the reaction of cyclohexylamine with methylamine, followed by acylation with an appropriate acylating agent, and subsequent salt formation with hydrochloric acid. This approach ensures high purity and yield of the target compound.

| Step | Description | Reagents & Conditions | References |

|---|---|---|---|

| Amine coupling | Cyclohexylamine reacts with methylamine to form a secondary amine intermediate | Cyclohexylamine, methylamine, solvent (e.g., ethanol or acetonitrile), temperature (ambient to 50°C) | |

| Acylation | The secondary amine is acylated with chloroacetyl chloride or acetic anhydride to form the acetamide | Acylating agent, base (e.g., triethylamine), solvent, controlled temperature | |

| Salt formation | The free base is converted into the hydrochloride salt by treatment with hydrochloric acid | Hydrochloric acid, solvent (e.g., diethyl ether or ethanol) |

Reaction Pathway and Mechanism

The synthesis proceeds via nucleophilic attack of methylamine on the acyl chloride or anhydride, forming the acetamide linkage. The cyclohexylamine provides the cyclohexyl moiety, and methylation occurs at the nitrogen atom, leading to the tertiary amide. The hydrochloride salt is obtained by acidifying the free base, improving stability and solubility.

Optimized Conditions and Variations

Research indicates that controlling reaction temperature and solvent polarity significantly influences yield and purity:

- Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) facilitate nucleophilic substitution.

- Temperature Control: Maintaining reaction temperatures between 25°C and 50°C prevents side reactions and decomposition.

- Reaction Time: Typically 4–8 hours for complete conversion, monitored via TLC or HPLC.

Alternative Synthetic Routes

Recent patents and research have explored alternative pathways, including:

- Direct methylation of the amide nitrogen using methyl iodide or dimethyl sulfate under basic conditions, followed by salt formation.

- Sequential amide formation using protected intermediates to enhance selectivity and yield.

Data Table of Preparation Parameters

| Parameter | Typical Range | Notes | References |

|---|---|---|---|

| Amine molar ratio | Cyclohexylamine : methylamine = 1:1.2 | Slight excess of methylamine favors methylation | , |

| Acylating agent | Chloroacetyl chloride or acetic anhydride | Choice affects reaction rate and purity | |

| Reaction temperature | 25°C – 50°C | Prevents side reactions | , |

| Reaction time | 4–8 hours | Ensures complete conversion |

Q & A

Q. What are the recommended synthetic routes for N-cyclohexyl-N-methyl-2-(methylamino)acetamide hydrochloride, and how can reaction progress be monitored?

A validated method involves converting carboxylic acids to acyl chlorides using thionyl chloride, followed by reaction with secondary amines (e.g., N-cyclohexylmethylamine). For example, octanoic acid was transformed into octanoyl chloride and subsequently reacted with amines under controlled conditions . Reaction progress can be monitored via thin-layer chromatography (TLC) to track intermediate formation and confirm completion . Ensure cooling during exothermic steps to avoid side reactions .

Q. How is this compound characterized structurally and chemically?

Key characterization techniques include:

- Mass spectrometry : To confirm molecular weight (e.g., related acetamide derivatives have molecular weights ~124–165 g/mol) .

- NMR spectroscopy : To resolve cyclohexyl, methyl, and acetamide groups.

- Elemental analysis : To verify purity and stoichiometry of the hydrochloride salt .

Safety protocols, such as working in fume hoods and using personal protective equipment (PPE), are critical due to reactive intermediates like thionyl chloride .

Q. What safety protocols should be followed during synthesis and handling?

- Ventilation : Use fume hoods to manage volatile reagents (e.g., HCl, SO₂ emissions during acyl chloride formation) .

- PPE : Wear gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Storage : Keep in airtight containers in cool, dry conditions to avoid decomposition .

Advanced Research Questions

Q. How can crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction is effective for determining cyclohexyl ring conformations and hydrogen-bonding patterns. For example, similar acetamide derivatives exhibit chair conformations in cyclohexyl groups and N–H⋯O hydrogen bonds that stabilize crystal packing . Computational tools (e.g., Mercury, SHELX) can model interactions and validate experimental data .

Q. What analytical strategies address contradictions in purity or stability data?

- HPLC-MS : Detect impurities like unreacted amines or byproducts (e.g., dimers).

- Stability studies : Test under varying pH, temperature, and humidity to identify degradation pathways. For related compounds, sulfate and heavy metal contaminants were quantified via comparison with reference standards .

- Reproducibility checks : Compare results across multiple batches and analytical labs .

Q. How can computational modeling predict reactivity or protein interactions?

- SMILES/InChI keys : Use canonical SMILES (e.g.,

CNCC(=O)Nc1noc(c1)C.Cl) to generate 3D structures in tools like Avogadro or Gaussian . - Docking studies : Simulate interactions with target proteins (e.g., cyclohexyl groups may occupy hydrophobic pockets) .

- DFT calculations : Predict electronic properties and reaction mechanisms (e.g., nucleophilic acyl substitution) .

Q. What are the challenges in scaling up synthesis while maintaining yield and purity?

- Solvent selection : Use chloroform or DMF for solubility optimization .

- Temperature control : Maintain reflux conditions (e.g., 76°C for acyl chloride reactions) to minimize side products .

- Workup procedures : Rotary evaporation under reduced pressure ensures efficient solvent removal without decomposition .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.